N*1*-Methyl-N*1*-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine
Description
N¹-Methyl-N¹-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by a methyl group and a 3-methyl-thiophen-2-ylmethyl substituent attached to the same nitrogen atom of the ethane-1,2-diamine backbone. Its structure combines a thiophene ring—a sulfur-containing heterocycle—with alkylamine functionalities, which may confer unique electronic and steric properties compared to simpler ethylenediamine derivatives.
Synthetic routes for analogous compounds involve reductive alkylation of ethylenediamine with carbonyl precursors or condensation reactions with aldehydes/ketones, as seen in the preparation of Schiff base ligands and piperazine derivatives .
Properties
IUPAC Name |
N'-methyl-N'-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-8-3-6-12-9(8)7-11(2)5-4-10/h3,6H,4-5,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVGWNGGOZGQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on various studies and data sources, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine is . The compound features a thiophene ring, which is known for its role in various biological activities. The structural characteristics are crucial for understanding its interaction with biological targets.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine demonstrates significant antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. Studies indicate that it can induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent.
- Ames Test Results : The compound has been classified as having strong positive activity in the Ames test, indicating mutagenic potential. This finding necessitates further investigation into its safety profile before clinical applications can be considered .
The mechanisms underlying the biological activities of N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine are still being elucidated. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The presence of the thiophene moiety may interact with key enzymes involved in metabolic pathways, potentially disrupting their function.
- DNA Interaction : Evidence suggests that the compound may bind to DNA or interfere with DNA replication processes, contributing to its cytotoxic effects on cancer cells.
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
- Antimicrobial Studies : A study published in 2020 assessed the antimicrobial efficacy of various thiophene derivatives, including N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessment : Research conducted on human cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 10 to 25 µM, indicating significant cytotoxicity compared to control groups .
- Mutagenicity Testing : In a comprehensive Ames test evaluation involving several derivatives of ethane-1,2-diamines, N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine showed strong mutagenic effects at concentrations above 50 µg/plate .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
Key Comparative Analysis
Electronic Effects
- Thiophene vs.
- Methoxy and Chloro Substituents : Electron-donating methoxy groups (as in N¹-(3-methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine) increase electron density at the nitrogen center, while electron-withdrawing chloro groups (e.g., in N¹-[1-(3-chlorophenyl)ethyl]-N¹-methyl-ethane-1,2-diamine) may reduce basicity .
Steric and Lipophilic Properties
- Cyclopropyl vs.
- Alkyl vs. Aromatic Chains : The 1-phenyl-propyl group in N¹-Methyl-N¹-(1-phenyl-propyl)-ethane-1,2-diamine enhances lipophilicity, which could improve membrane permeability in bioactive compounds compared to thiophene-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
